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Compound of Interest

Compound Name: 4-Hydroxy-4-methylhex-2-ynal

CAS No.: 58678-93-6

Cat. No.: B13726837

Get Quote

Executive Summary
This guide analyzes the distinct chemical behaviors of two electrophilic lipid species: the

ubiquitous lipid peroxidation product 4-Hydroxy-2-nonenal (4-HNE) and the structurally specific

analog 4-Hydroxy-4-methylhex-2-ynal (HMH).

While 4-HNE is the "gold standard" biomarker for oxidative stress, characterized by its

secondary alcohol and

-unsaturated alkene structure, HMH introduces two critical structural modifications: a tertiary
alcohol at the

-position (C4) and an alkyne (triple bond) linkage. These changes fundamentally alter
electrophilicity, metabolic stability, and protein adduct formation.

Key Distinction:

4-HNE: A "soft" electrophile that forms reversible Michael adducts and is rapidly metabolized

via oxidation/reduction at C4.
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HMH: A "harder" electrophile with a quaternary steric center that blocks C4-oxidation,

potentially leading to persistent, irreversible adducts and distinct toxicity profiles.

Chemical Structure & Reactivity Profile
The reactivity of these molecules is dictated by their electronic structure (electrophilicity) and

steric environment.

Structural Comparison[1]
Feature 4-HNE (Reference) HMH (Analog)

IUPAC Name (E)-4-hydroxynon-2-enal 4-hydroxy-4-methylhex-2-ynal

Electrophile Type -unsaturated Alkene -unsaturated Alkyne

C4 Substitution
Secondary Alcohol (

)

Tertiary Alcohol (

)

Steric Bulk (C4) Moderate (H, OH, Pentyl) High (Methyl, OH, Ethyl)

Hybridization (Planar) (Linear)

Metabolic Fate Oxidizable to 4-oxo-HNE Resistant to C4-oxidation

Mechanistic Reactivity (Michael Addition)[2][3]
4-HNE (The Kinetic Standard): HNE reacts primarily via 1,4-Michael addition with nucleophilic

amino acid side chains (Cys, His, Lys).

Mechanism: The nucleophile attacks C3. The resulting enolate protonates to form a

saturated aldehyde.

Outcome: The adduct often cyclizes to form a stable hemiacetal (furanose-like structure)

between the C1 aldehyde and C4 hydroxyl.

HMH (The Steric & Electronic Variant): HMH presents a unique challenge to nucleophiles due

to the linear alkyne and the quaternary center.
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Electronic Effect: The alkyne is generally less electrophilic towards soft nucleophiles than the

alkene, but once attacked, the resulting intermediate is an alkenyl anion, which is less stable

than an alkyl anion. However, the triple bond allows for double addition (addition of two

nucleophiles) or formation of a reactive alkenal adduct.

Steric Effect: The methyl group at C4 creates significant steric hindrance, potentially slowing

the initial attack at C3 compared to HNE.

Adduct Stability: Unlike HNE, the HMH adduct cannot easily cyclize into the standard

hemiacetal form due to the geometric constraints of the resulting double bond (if only one

addition occurs) and the steric bulk at C4.

Metabolic Stability
HNE: Rapidly detoxified by Aldehyde Dehydrogenase (ALDH) (oxidation of CHO to

COCOOH) or Glutathione S-Transferases (GST). Crucially, the secondary alcohol at C4 can

be oxidized to a ketone (4-oxo-HNE), modifying its reactivity.

HMH: The tertiary alcohol at C4 cannot be oxidized. This blocks a major

detoxification/metabolic pathway, potentially increasing the residence time of HMH in the cell

or forcing it down alternative (potentially more toxic) pathways.

Visualization of Reactivity Pathways
The following diagram illustrates the divergent pathways for HNE and HMH upon reaction with

a protein thiol (Protein-SH).
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Figure 1: Divergent reactivity pathways. HNE forms cyclic hemiacetals and can be oxidized;

HMH forms unsaturated adducts and resists oxidation.

Experimental Protocols
To objectively compare these species, you must control for concentration, time, and pH.

Reagents & Synthesis Note
4-HNE: Commercially available (e.g., Cayman Chemical, Merck). Store in ethanol at -80°C.

HMH: Likely requires custom synthesis.

Synthetic Route: Reaction of 3-hydroxy-3-methylpent-1-yne with ethyl formate/Grignard or

oxidation of the corresponding propargylic alcohol.

Purification: HPLC is critical to remove trace polymer/oxidation byproducts.

Protocol: Competitive GSH Depletion Assay
This assay measures the relative electrophilicity (reaction rate) of HMH vs. HNE towards the

model nucleophile Glutathione (GSH).
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Materials:

Phosphate Buffer (PBS), 100 mM, pH 7.4.

Reduced Glutathione (GSH), 1 mM stock.

HNE and HMH (10 mM stocks in DMSO).

DTNB (Ellman’s Reagent).

Step-by-Step Workflow:

Preparation: Prepare a 50 µM GSH working solution in PBS (degassed).

Incubation:

Group A (Control): GSH only.

Group B (HNE): Add HNE to final conc. 50 µM (1:1 molar ratio).

Group C (HMH): Add HMH to final conc. 50 µM.

Kinetics: Incubate at 37°C. Take aliquots at 0, 5, 15, 30, and 60 minutes.

Quantification:

Mix 50 µL aliquot with 150 µL DTNB solution (0.5 mM).

Measure Absorbance at 412 nm immediately.

Data Analysis: Plot

vs. time to determine the pseudo-first-order rate constant (

).

Expected Result: HNE

HMH
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(due to steric hindrance at C4 in HMH).

Protocol: Adduct Stability (Reversibility)
Determines if the adducts formed are reversible (retro-Michael).

Form Adducts: Incubate 100 µM Protein (e.g., GAPDH) with 500 µM HNE or HMH for 2

hours at 37°C.

Dilution: Dilute the reaction mixture 100-fold into fresh buffer containing 10 mM free GSH

(scavenger).

Time Course: Incubate for 24 hours.

Analysis: Analyze by Western Blot (anti-HNE) or Mass Spectrometry.

If signal decreases: The adduct is reversible (retro-Michael occurred, HNE transferred to

GSH).

If signal stable: The adduct is irreversible.

Hypothesis: HMH adducts may be less reversible due to the lack of hemiacetal cyclization

stabilization, or more stable if the double addition occurs.

Biological Implications & Toxicity[4]
Biological Factor 4-HNE Impact HMH Impact

Protein Crosslinking
High (Schiff base + Michael

addition)

Moderate (Steric bulk limits

crosslinking)

Signaling
Activates Nrf2 (Keap1

modification)

Potential Nrf2 activator

(electrophilic)

Detoxification Efficient (GSTs, ALDHs)
Inefficient (Resistant to

oxidation)

Cytotoxicity Apoptosis at >10 µM
Likely higher toxicity at lower

doses due to accumulation
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Key Insight: The tertiary alcohol in HMH prevents the formation of 4-oxo-derivatives. In HNE

biology, 4-oxo-HNE is a more potent crosslinker than HNE itself. Therefore, while HMH might

be more persistent, it might lack the secondary "super-reactive" metabolites that HNE

produces.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science
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